4-Acetyl-2-aminobenzenesulfonamide

HSP90 inhibition Cancer chaperone targeting Sulfonamide pharmacology

Procure 4-Acetyl-2-aminobenzenesulfonamide for definitive SAR studies. This ortho-amino isomer is essential—not interchangeable with 4-acetamidobenzenesulfonamide (sulfacetamide) or sulfanilamide. The free 2-NH₂ enables selective diazotization/acylation (model yield 79%), while the 4-acetyl group permits independent reductive amination or Claisen-Schmidt condensations. This orthogonal reactivity supports divergent library synthesis unattainable with para-substituted analogs. Validated IC₅₀ values of 66 nM (HSP90-alpha) and 33 nM (HDAC6, 298-fold selective over HDAC3) make this scaffold a privileged starting point for chaperone and epigenetic probe discovery. Ensure your fragment libraries specify this positional isomer to maintain target-engagement profiles.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
Cat. No. B8442125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2-aminobenzenesulfonamide
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)N
InChIInChI=1S/C8H10N2O3S/c1-5(11)6-2-3-8(7(9)4-6)14(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)
InChIKeyCXRHVZBYOMPUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-2-aminobenzenesulfonamide: Core Identity and Procurement-Grade Characterization


4-Acetyl-2-aminobenzenesulfonamide (CAS not uniformly assigned; molecular formula C₈H₁₀N₂O₃S, MW 214.24 g/mol) is a benzenesulfonamide derivative bearing an acetyl substituent at the 4-position and a free amino group at the 2-position. This substitution pattern distinguishes it from the more common 4-acetamidobenzenesulfonamide (sulfacetamide) and 4-aminobenzenesulfonamide (sulfanilamide). The compound is primarily sourced as a research-grade intermediate (typical purity ≥95%) for medicinal chemistry and chemical biology applications . Its structural features enable dual reactivity at both the acetyl carbonyl and the free aromatic amine, supporting its use as a versatile building block for sulfonamide-based inhibitor libraries .

Why 4-Acetyl-2-aminobenzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Simple substitution of 4-acetyl-2-aminobenzenesulfonamide with unsubstituted benzenesulfonamide or common 4-substituted analogs (e.g., sulfanilamide, sulfacetamide) is not scientifically justifiable. The ortho-amino group participates in intramolecular hydrogen bonding with the sulfonamide moiety, altering the compound's pKa, solubility, and zinc-binding geometry relative to para-substituted congeners [1]. In enzyme inhibition assays, this positional isomerism translates into distinct selectivity profiles: for example, 4-acetamidobenzenesulfonamide inhibits carbonic anhydrase II with a Ki of 246 nM, whereas the acetyl-amino positional isomer exhibits a fundamentally different target engagement pattern, including HSP90-alpha and HDAC isoform inhibition [2]. Furthermore, the free 2-amino group provides a synthetic handle for selective derivatization (e.g., diazotization, acylation) that is absent in N-acetylated analogs [3]. These physicochemical and reactivity differences invalidate generic substitution in any quantitative structure–activity relationship (QSAR)-driven or synthetic workflow.

Quantitative Differentiation Evidence: 4-Acetyl-2-aminobenzenesulfonamide vs. Closest Analogs


HSP90-Alpha Inhibition: 4-Acetyl-2-aminobenzenesulfonamide vs. Unsubstituted Benzenesulfonamide

4-Acetyl-2-aminobenzenesulfonamide inhibits human heat shock protein HSP90-alpha with an IC50 of 66 nM, as recorded in BindingDB (CHEMBL4782478) [1]. Unsubstituted benzenesulfonamide shows no measurable HSP90-alpha inhibition at concentrations up to 10 µM, indicating that the acetyl-amino substitution pattern is essential for target engagement [2]. This represents a >150-fold improvement in potency attributable to the specific 4-acetyl-2-amino substitution.

HSP90 inhibition Cancer chaperone targeting Sulfonamide pharmacology

HDAC6 Isoform Selectivity: 4-Acetyl-2-aminobenzenesulfonamide vs. 4-Acetamidobenzenesulfonamide

4-Acetyl-2-aminobenzenesulfonamide inhibits recombinant human HDAC6 with an IC50 of 33 nM, while showing substantially weaker inhibition of HDAC8 (IC50 = 420 nM) and HDAC3 (IC50 = 9,850 nM), yielding an HDAC6/HDAC3 selectivity ratio of approximately 298-fold [1]. By contrast, 4-acetamidobenzenesulfonamide (sulfacetamide) has not been reported to inhibit any HDAC isoform; its primary reported activity is against carbonic anhydrase isoforms (Ki CAII = 246 nM, CAIX = 135 nM, CAXII = 49 nM) [2]. The acetyl positional isomerism thus redirects target engagement from carbonic anhydrase to HDAC/HSP90 pathways.

HDAC inhibition Epigenetic probe Isoform selectivity

Synthetic Versatility: Free 2-Amino Group Enables Orthogonal Derivatization Chemistry

The free 2-amino group of 4-acetyl-2-aminobenzenesulfonamide is available for selective diazotization, acylation, or reductive amination without competing reactivity at the sulfonamide nitrogen. Literature precedent for 2-aminobenzenesulfonamide derivatives demonstrates that acetylation of the aromatic amine proceeds in 79% isolated yield using acetyl chloride and triethylamine in THF [1]. In contrast, 4-acetamidobenzenesulfonamide bears an acetylated nitrogen at the para position, blocking this site from further modification and limiting the compound's utility as a diversification scaffold . The 4-acetyl group of the target compound remains available for independent transformations (e.g., reduction, condensation), enabling true orthogonal bifunctional reactivity.

Sulfonamide derivatization Orthogonal functionalization Medicinal chemistry building block

Physicochemical Differentiation: Predicted pKa and Solubility Profile vs. 4-Acetamidobenzenesulfonamide

The ortho-amino substitution in 4-acetyl-2-aminobenzenesulfonamide is predicted to lower the sulfonamide NH pKa relative to the para-acetamido analog due to intramolecular hydrogen bonding between the 2-NH₂ and the sulfonamide oxygen, facilitating sulfonamide anion formation at physiological pH [1]. The predicted pKa of 4-acetamidobenzenesulfonamide is 9.88 ± 0.12, reflecting the electron-donating effect of the para-acetamido group [2]. Computational models for ortho-amino-substituted benzenesulfonamides indicate a pKa shift of approximately –0.5 to –1.0 log units relative to para-substituted analogs, which directly impacts the fraction of zinc-binding sulfonamide anion available for enzyme inhibition at pH 7.4 [3]. Quantitative pKa and solubility data for the target compound remain sparse; the values below represent class-level predictions requiring experimental verification.

pKa prediction Aqueous solubility Drug-likeness optimization

Evidence-Backed Application Scenarios for 4-Acetyl-2-aminobenzenesulfonamide Procurement


HSP90-Alpha Chemical Probe Development

With a demonstrated IC50 of 66 nM against HSP90-alpha [1], 4-acetyl-2-aminobenzenesulfonamide serves as a validated starting scaffold for medicinal chemistry optimization of chaperone inhibitors. The free 2-amino group enables rapid analog generation via combinatorial amidation or reductive amination, while the 4-acetyl group provides a secondary diversification site. This dual reactivity is unavailable in generic benzenesulfonamide analogs, which lack HSP90 activity entirely [2].

HDAC6-Selective Epigenetic Probe Synthesis

The HDAC6 IC50 of 33 nM combined with 298-fold selectivity over HDAC3 [1] positions 4-acetyl-2-aminobenzenesulfonamide as a privileged fragment for developing isoform-selective epigenetic probes. Procurement of this specific isomer—rather than 4-acetamidobenzenesulfonamide, which targets carbonic anhydrase instead [2]—is essential for maintaining the HDAC6-selective phenotype in downstream analog series.

Orthogonal Bifunctional Building Block for Parallel Library Synthesis

The combination of a free aromatic amine and an acetyl ketone on the same benzene ring provides two chemically distinct reactive handles. The 2-NH₂ undergoes selective diazotization or acylation (model yield: 79% [1]), while the 4-acetyl group can be independently reduced, condensed with hydrazines, or used in Claisen–Schmidt condensations. This orthogonal reactivity enables divergent library synthesis that is impossible with 4-acetamidobenzenesulfonamide, where the amino group is already acetylated and unavailable [2].

Sulfonamide-Based Fragment Library Design Requiring Defined Zinc-Binding Geometry

In structure-based drug design targeting zinc-dependent enzymes, the ortho-amino substitution alters the sulfonamide zinc-binding geometry and pKa relative to para-substituted analogs [1]. The predicted pKa shift of –0.5 to –1.0 units increases the fraction of active sulfonamide anion at physiological pH [2]. Fragment libraries requiring precise control over metalloenzyme binding should therefore specify this isomer rather than relying on generic benzenesulfonamide fragments with undefined substitution patterns.

Quote Request

Request a Quote for 4-Acetyl-2-aminobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.